2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide is a complex organic compound characterized by the presence of sulfonyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl group: This can be achieved by oxidizing a sulfide precursor using oxidizing agents such as hydrogen peroxide or urea-hydrogen peroxide adduct.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, urea-hydrogen peroxide adduct.
Reducing agents: Tin(II) chloride, iron.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide involves interactions with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)alaninamide: Lacks the nitro group, resulting in different reactivity and applications.
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-nitrophenyl)alaninamide: Similar structure but without the methyl group, affecting its chemical properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-11-4-5-13(20(22)23)10-16(11)18-17(21)12(2)19-27(24,25)15-8-6-14(26-3)7-9-15/h4-10,12,19H,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFZYRHTOYQBJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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